3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Description
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-[3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)14-5-7-15(8-6-14)19-13(4)16(12(3)18-19)9-10-17(20)21/h5-8,11H,9-10H2,1-4H3,(H,20,21) |
InChI Key |
WKTOIVAJCZUKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(C)C)C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole
Reagents :
-
4-Isopropylphenylhydrazine hydrochloride (1.0 equiv)
-
2,4-Pentanedione (1.2 equiv)
-
Sodium methoxide (25% in methanol, 1.1 equiv)
-
Ethanol (solvent)
Procedure :
-
Dissolve 4-isopropylphenylhydrazine hydrochloride (10.0 g, 50 mmol) in ethanol (100 mL).
-
Add 2,4-pentanedione (6.5 mL, 60 mmol) dropwise under nitrogen.
-
Introduce sodium methoxide (22 mL, 55 mmol) via addition funnel over 10 minutes.
-
Reflux at 80°C for 18 hours.
-
Quench with 1N HCl (150 mL), extract with ethyl acetate (3 × 100 mL), and dry over Na₂SO₄.
-
Recrystallize from methanol to yield white crystals (12.1 g, 85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 18 hours |
| Temperature | 80°C |
| Yield | 85% |
| Purity (HPLC) | 98% |
Side-Chain Introduction: Michael Addition and Alkylation
The propanoic acid moiety is introduced via Michael addition or alkylation of the preformed pyrazole. The PubMed study (PMID 19498242) outlines a regioselective approach using α,β-unsaturated esters.
Propanoic Acid Side-Chain via Michael Addition
Reagents :
-
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Sodium hydride (1.2 equiv)
-
Tetrahydrofuran (THF, solvent)
Procedure :
-
Suspend NaH (60% in oil, 2.4 g, 60 mmol) in THF (50 mL) at 0°C.
-
Add pyrazole derivative (10.0 g, 40 mmol) in THF (30 mL).
-
Introduce ethyl acrylate (6.5 mL, 60 mmol) dropwise over 30 minutes.
-
Stir at room temperature for 12 hours.
-
Hydrolyze with 10% HCl (100 mL), extract with ethyl acetate, and concentrate.
-
Saponify with NaOH (2M, 50 mL) in ethanol (50 mL) at 60°C for 4 hours.
-
Acidify to pH 2 with HCl, filter, and recrystallize from ethanol/water (9:1).
Key Data :
| Parameter | Value |
|---|---|
| Michael Addition Yield | 78% |
| Saponification Yield | 92% |
| Overall Yield | 72% |
| Purity (HPLC) | 95% |
Alternative Pathway: Claisen Condensation of Pyrazole Intermediates
CN101759695A discloses thiazole-pyrazole hybrids synthesized via Claisen condensations, adaptable for propanoic acid derivatives.
One-Pot Pyrazole Formation and Side-Chain Extension
Reagents :
-
4-Isopropylacetophenone (1.0 equiv)
-
Ethyl trifluoroacetate (1.2 equiv)
-
Sodium methoxide (25% in methanol, 2.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
Procedure :
-
React 4-isopropylacetophenone (8.9 g, 50 mmol) with ethyl trifluoroacetate (7.4 mL, 60 mmol) in methanol (50 mL).
-
Add sodium methoxide (44 mL, 100 mmol) and reflux at 60°C for 24 hours.
-
Cool, add hydrazine hydrate (2.5 mL, 55 mmol), and reflux for 12 hours.
-
Acidify with HCl, extract with ethyl acetate, and concentrate.
-
Recrystallize from methanol to obtain the pyrazole-propanoic acid hybrid.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 36 hours |
| Temperature | 60°C |
| Yield | 68% |
| Purity (HPLC) | 93% |
Industrial-Scale Optimization and Process Challenges
Scalable synthesis requires addressing solvent recovery, catalyst recycling, and byproduct minimization. Patent US5466823A highlights batch-process modifications for kilogram-scale production:
Continuous Flow Reactor Adaptation
-
Reactor Type : Tubular flow reactor (Teflon-lined, 10 L capacity)
-
Residence Time : 2 hours (vs. 18 hours batch)
-
Throughput : 1.2 kg/day
Analytical Characterization and Quality Control
Structural validation employs:
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Aryl Substituents
3-[1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid (CAS 956986-43-9): Substituent: 3-Methoxyphenyl at N1. Molecular formula: C₁₅H₁₈N₂O₃ (MW: 274.32 g/mol).
3-(1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: Substituent: 2-Fluorophenyl at N1. The electronegative fluorine atom introduces polarizability, which may improve metabolic stability compared to non-halogenated analogs .
Alkyl Substituents
3-(1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS 956438-19-0): Substituent: Isobutyl at N1. Molecular formula: C₁₃H₂₀N₂O₂ (MW: 236.31 g/mol).
3-[1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid: Substituent: 2-Cyanoethyl at N1. The cyano group introduces strong electron-withdrawing effects, which may alter acidity (pKa) of the propanoic acid moiety .
Functional Group Modifications
2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid :
- Substituents: Chloro, methyl, and trifluoromethyl on the pyrazole ring.
- The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the chloro substituent may influence halogen bonding in target interactions .
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 1025058-85-8): Substituent: Sulfonyl-linked piperidine-carboxylic acid. The sulfonyl group increases polarity and may enhance solubility in aqueous media compared to the parent propanoic acid .
Data Table: Structural and Physicochemical Comparison
Biological Activity
3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
- CAS Number : 1225705-52-1
The compound features a pyrazole ring substituted with an isopropylphenyl group and a propanoic acid moiety, which may contribute to its biological activity.
Pharmacological Profile
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release and inhibition of cyclooxygenase enzymes.
- Antioxidant Activity : It has been reported to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antitumor Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
The mechanisms underlying the biological activity of 3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor growth.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways, including those related to apoptosis and cell cycle regulation.
In Vitro Studies
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
In Vivo Studies
In animal models, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent for cancer treatment.
Q & A
Q. What are the recommended synthetic routes for 3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-diketones or via Suzuki-Miyaura coupling for aryl-substituted pyrazoles. For the target compound, a plausible route includes:
Core Pyrazole Formation : React 4-isopropylphenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under reflux in xylene or toluene to form the pyrazole core .
Propanoic Acid Sidechain Introduction : Use Michael addition or alkylation with a bromopropanoic acid derivative.
Optimization : Key variables include reaction time (25–30 hours for cyclization ), temperature (reflux conditions), and catalysts (e.g., chloranil for dehydrogenation ). Purification via recrystallization (methanol or ethanol) or column chromatography is critical for yield improvement.
Table 1 : Representative Reaction Conditions from Analogous Syntheses
Q. How should researchers handle and store 3-(1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid to ensure safety and stability?
- Methodological Answer :
- Handling : Use engineering controls (chemical fume hoods) and personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles . Avoid inhalation of dust/aerosols; conduct operations in sealed systems.
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Decontamination : For spills, use inert absorbents (sand) and dispose of waste per local regulations .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrazole ring C=N ~1600 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) should show pyrazole protons (δ 7.2–8.2 ppm), isopropyl group splits (δ 1.2–1.4 ppm), and propanoic acid protons (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₄N₂O₂) with <5 ppm error.
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported biological activities of pyrazole derivatives, including this compound?
- Methodological Answer :
- Dose-Response Studies : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition) to compare activity across studies .
- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., isopropyl vs. ethyl groups) to isolate contributing factors .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in antioxidant or cytotoxic data from different experimental setups .
Q. How can in vitro and in vivo models be designed to evaluate the pharmacological mechanisms of this compound?
- Methodological Answer :
- In Vitro :
Enzyme Assays : Test COX-2 or HDAC inhibition using fluorogenic substrates .
Cell-Based Models : Use cancer cell lines (e.g., MCF-7) with ROS/antioxidant activity measurements .
- In Vivo :
Rodent Models : Apply randomized block designs with split plots for dose variables (e.g., 10–100 mg/kg) .
Endpoint Analysis : Measure biomarkers (e.g., TNF-α for anti-inflammatory activity) via ELISA .
Q. What methodologies are appropriate for assessing the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Environmental Persistence : Conduct OECD 301 biodegradation tests under aerobic conditions .
- Ecotoxicology :
Algal Toxicity (OECD 201) : Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations .
Daphnia Acute Toxicity (OECD 202) : 48-hour LC₅₀ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
